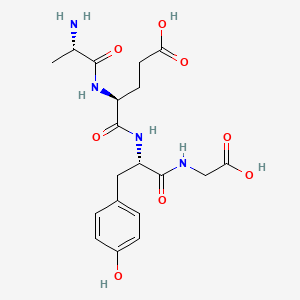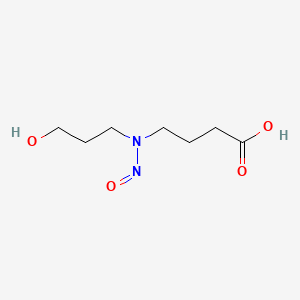
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride involves multiple steps, each requiring precise conditions and reagents. The process typically begins with the preparation of the naphthacenedione core, followed by the introduction of the acetyl and methoxy groups. The ribofuranosyl moiety is then attached through a glycosylation reaction, and the final product is obtained by the addition of hydrochloride to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: can be compared with other similar compounds, such as:
Doxorubicin: A well-known anticancer drug with a similar naphthacenedione core.
Daunorubicin: Another anticancer agent with structural similarities.
Epirubicin: A derivative of doxorubicin with different stereochemistry.
These compounds share structural features but differ in their specific functional groups and stereochemistry, leading to variations in their biological activities and applications.
Properties
CAS No. |
79867-86-0 |
|---|---|
Molecular Formula |
C26H28ClNO10 |
Molecular Weight |
550.0 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2S,3R,4S,5R)-4-amino-3-hydroxy-5-methyloxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO10.ClH/c1-9-19(27)24(33)25(36-9)37-14-8-26(34,10(2)28)7-12-16(14)23(32)18-17(21(12)30)20(29)11-5-4-6-13(35-3)15(11)22(18)31;/h4-6,9,14,19,24-25,30,32-34H,7-8,27H2,1-3H3;1H/t9-,14+,19-,24-,25-,26+;/m1./s1 |
InChI Key |
GRXYHNFFJITBLV-AMJZNUMFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
Canonical SMILES |
CC1C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


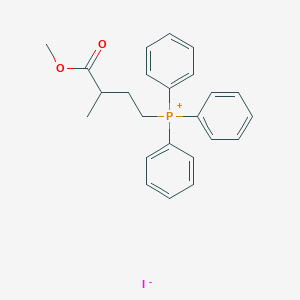

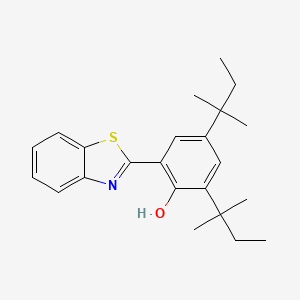


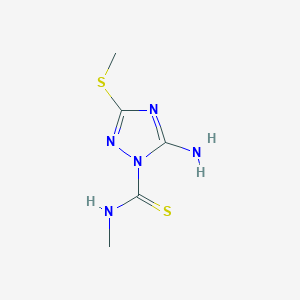


![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)

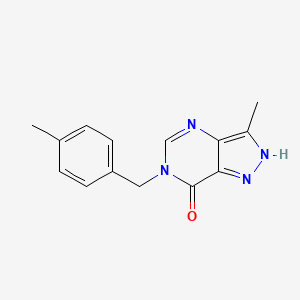
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
